molecular formula C8H12N4S B13427074 2-Methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboximidamide

2-Methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboximidamide

Cat. No.: B13427074
M. Wt: 196.28 g/mol
InChI Key: ASNYXBNHQFJCHT-UHFFFAOYSA-N
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Description

2-Methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboximidamide is a heterocyclic compound that features a unique structure combining a thiopyrano ring and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboximidamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrazole derivative with a thiopyran precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dimethyl sulfoxide to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboximidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboximidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboximidamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting antiproliferative properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboximidamide is unique due to its specific substitution pattern and the presence of both a thiopyrano and pyrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

2-Methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboximidamide is a compound of interest due to its potential biological activities. Understanding its biological properties can provide insights into its applications in medicinal chemistry and pharmacology. This article summarizes the existing research on its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C7H11N3OC_7H_{11}N_3O. The compound features a unique bicyclic structure that contributes to its biological properties. Below is a summary of its structural characteristics:

PropertyDetails
Molecular FormulaC₇H₁₁N₃O
SMILESCN1C(=C2COCCC2=N1)N
InChIInChI=1S/C7H11N3O/c1-10-7(8)5-4-...

Biological Activity Overview

Research on the biological activity of this compound has primarily focused on its potential therapeutic effects. Here are the key findings from various studies:

Antimicrobial Activity

Preliminary studies have evaluated the antimicrobial properties of this compound against various bacterial strains. Notably:

  • Mycobacterium tuberculosis : The compound showed limited activity against both sensitive and resistant strains of M. tuberculosis with a minimum inhibitory concentration (MIC) greater than 10 µg/mL .
  • Other Bacterial Strains : Additional testing against Gram-positive and Gram-negative bacteria is required to fully characterize its spectrum of activity.

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have indicated that it may exhibit cytotoxic effects on cancer cell lines. For instance:

  • Mechanism of Action : It is hypothesized that the compound induces apoptosis in cancer cells through the activation of caspase pathways .

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Study on Antitubercular Activity : A study conducted by Perumal et al. (2019) evaluated a series of compounds related to 2-Methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole derivatives for their antitubercular potential. Their findings suggested modifications to the structure could enhance activity against M. tuberculosis .
  • Cytotoxicity Assays : In another study focusing on cancer cell lines (e.g., HeLa and A549), researchers reported that certain derivatives exhibited significant cytotoxicity at low concentrations, suggesting a promising avenue for further drug development in oncology .

Properties

Molecular Formula

C8H12N4S

Molecular Weight

196.28 g/mol

IUPAC Name

2-methyl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole-3-carboximidamide

InChI

InChI=1S/C8H12N4S/c1-12-7(8(9)10)5-4-13-3-2-6(5)11-12/h2-4H2,1H3,(H3,9,10)

InChI Key

ASNYXBNHQFJCHT-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C2CSCCC2=N1)C(=N)N

Origin of Product

United States

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